4-Chloro-5-iodopyridin-3-amine
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Overview
Description
4-Chloro-5-iodopyridin-3-amine is a halogenated pyridine derivative with the molecular formula C5H4ClIN2 and a molecular weight of 254.46 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms on the pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodopyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 4-chloro-3-aminopyridine using iodine and a suitable oxidizing agent . The reaction conditions often include the use of solvents such as acetic acid or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-5-iodopyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodopyridin-3-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. The amine group acts as a nucleophile, while the halogen atoms can participate in electrophilic substitution reactions . This dual reactivity allows the compound to undergo a variety of chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: A halopyridine with iodine at the 2-position, used in the synthesis of NAD±dependent enzyme inhibitors.
3-Iodopyridine: Iodinated at the 3-position, used in the synthesis of pyridine alkaloids and pharmaceutical intermediates.
4-Iodopyridine: Iodinated at the 4-position, used in the synthesis of various organic compounds.
Uniqueness
4-Chloro-5-iodopyridin-3-amine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C5H4ClIN2 |
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Molecular Weight |
254.45 g/mol |
IUPAC Name |
4-chloro-5-iodopyridin-3-amine |
InChI |
InChI=1S/C5H4ClIN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2 |
InChI Key |
AOUQSKWEIKNUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)I)Cl)N |
Origin of Product |
United States |
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